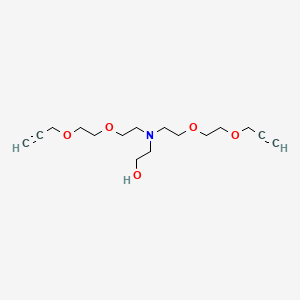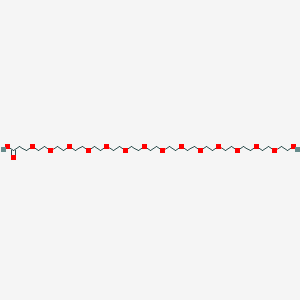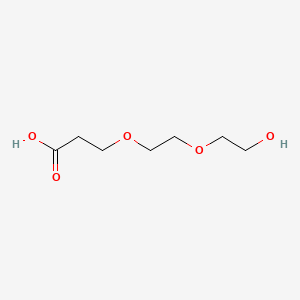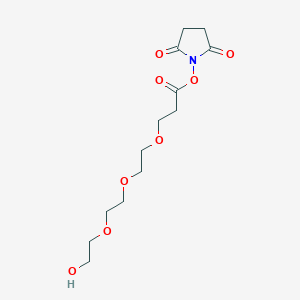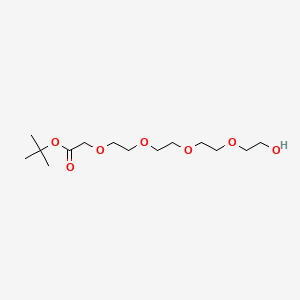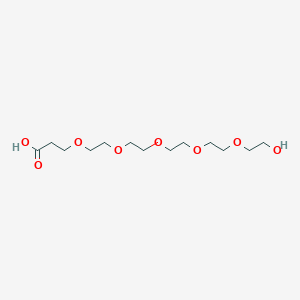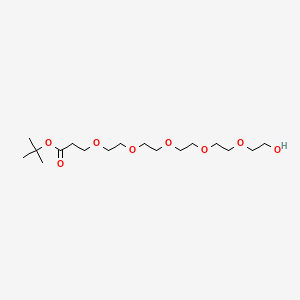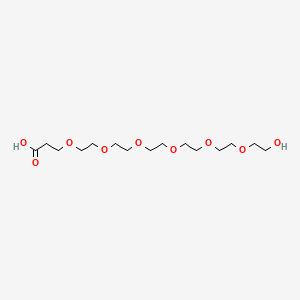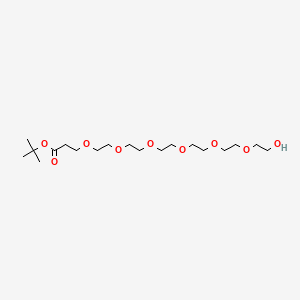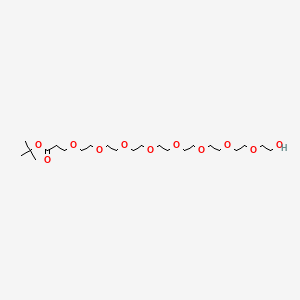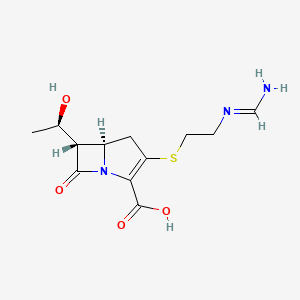
Imipenem
Descripción general
Descripción
Imipenem is a synthetic β-lactam antibiotic belonging to the carbapenems chemical class. It was developed by Merck scientists in the mid-1970s and was patented in 1975, with approval for medical use in 1985 . This compound is known for its broad spectrum of activity against aerobic and anaerobic, Gram-positive and Gram-negative bacteria . It is particularly important for its activity against Pseudomonas aeruginosa and Enterococcus species . it is not active against methicillin-resistant Staphylococcus aureus (MRSA) .
Aplicaciones Científicas De Investigación
Imipenem has a wide range of scientific research applications, including:
Mecanismo De Acción
Target of Action
Imipenem, a carbapenem antibiotic, primarily targets the penicillin-binding proteins (PBPs) in various gram-positive and gram-negative bacteria . PBPs are essential for the synthesis of the bacterial cell wall, playing a crucial role in bacterial growth and survival .
Mode of Action
This compound acts as an antimicrobial by inhibiting cell wall synthesis in various gram-positive and gram-negative bacteria . This inhibition is achieved by binding to PBPs, which disrupts the normal synthesis of the bacterial cell wall . As a result, the construction of the cell wall is impaired, leading to inhibition of cell growth and often cell death .
Biochemical Pathways
This compound disrupts the biochemical pathways involved in cell wall synthesis. By binding to PBPs, it prevents the bacterial cell from adding to the peptidoglycan polymer, which forms the bacterial cell wall . This disruption affects the integrity of the bacterial cell wall, leading to cell lysis and death .
Pharmacokinetics
This compound is usually administered with cilastatin, a compound that inhibits the renal enzyme dehydropeptidase I. This prevents the metabolism of this compound in the kidneys, thereby increasing its concentration in the urine . The half-life of this compound is approximately 38 minutes in children and 60 minutes in adults . About 70% of this compound is excreted in the urine .
Result of Action
The primary result of this compound’s action is the death of the bacterial cells. By inhibiting the synthesis of the bacterial cell wall, this compound causes the cells to lyse and die . This leads to the effective treatment of a variety of bacterial infections, including those caused by gram-positive, gram-negative, aerobic, and anaerobic bacteria .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of β-lactamase enzymes in some bacteria can degrade β-lactam antibiotics like this compound . This compound is highly resistant to these enzymes, which enhances its effectiveness in treating infections caused by multiple drug-resistant gram-negative bacteria . Furthermore, the co-administration of this compound with cilastatin can improve its stability and increase its concentration in the urine, thereby enhancing its antibacterial activity .
Análisis Bioquímico
Biochemical Properties
Imipenem is a beta-lactam antibiotic belonging to the subgroup of carbapenems . It is active against aerobic and anaerobic Gram-positive as well as Gram-negative bacteria including Pseudomonas aeruginosa and the Enterococcus . It exerts a bactericidal effect by disrupting cell wall synthesis .
Cellular Effects
This compound interferes with the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs) which are involved in the final steps of peptidoglycan synthesis, which is a major component of bacterial cell walls . This binding inhibits the PBPs, leading to the weakening of the bacterial cell wall and eventually cell lysis .
Molecular Mechanism
This compound, like other beta-lactam antibiotics, works by inhibiting the synthesis of bacterial cell walls. It does this by binding to PBPs, which are enzymes that cross-link peptidoglycans, the main component of the cell wall . By inhibiting these enzymes, this compound prevents the formation of the cell wall, leading to osmotic instability and ultimately cell death .
Temporal Effects in Laboratory Settings
The effects of this compound on bacterial cells can be observed over time in laboratory settings. As the drug inhibits cell wall synthesis, the bacterial cells become increasingly unstable and eventually lyse . The exact timing of these effects can vary depending on the specific strain of bacteria and the concentration of this compound used .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage used. At therapeutic doses, this compound is effective at clearing bacterial infections. At high doses, it can cause adverse effects such as nephrotoxicity and neurotoxicity .
Metabolic Pathways
This compound is metabolized in the kidneys by the enzyme dehydropeptidase I, which is inhibited by cilastatin to prevent inactivation of this compound . This allows for higher levels of active this compound to be available in the body .
Transport and Distribution
After administration, this compound is rapidly distributed throughout the body. It is able to penetrate well into various tissues and fluids, including the cerebrospinal fluid .
Subcellular Localization
As a cell wall synthesis inhibitor, this compound targets the bacterial cell wall. It does not have a specific subcellular localization within bacterial cells, but rather acts on the exterior of the cell by binding to PBPs in the cell wall .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Imipenem is synthesized through a series of chemical reactions starting from thienamycin, a natural product produced by the bacterium Streptomyces cattleya . . The process includes the following steps:
Formation of thienamycin: Thienamycin is produced through fermentation of Streptomyces cattleya.
Formimidoylation: Thienamycin is reacted with formimidoyl chloride to introduce the formimidoyl group, resulting in this compound.
Industrial Production Methods: The industrial production of this compound involves the fermentation of Streptomyces cattleya to produce thienamycin, followed by chemical modification to form this compound . The process is optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Imipenem undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common in its clinical use.
Common Reagents and Conditions:
Hydrolysis: The hydrolysis of this compound is catalyzed by β-lactamases, which are enzymes produced by certain bacteria.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions depend on the desired chemical transformation.
Major Products Formed:
Comparación Con Compuestos Similares
Ertapenem: Exhibits a longer half-life and is used for once-daily dosing.
Doripenem: Has a broad spectrum of activity and is used for treating complicated infections.
Biapenem: Used in clinical settings for its broad-spectrum antibacterial activity.
Uniqueness of Imipenem: this compound is unique due to its broad spectrum of activity and stability against β-lactamases . It is often used in combination with cilastatin to prevent its degradation by renal dehydropeptidase .
Propiedades
IUPAC Name |
(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17/h5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19)/t6-,7-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKVGTPCRGIANV-ZXFLCMHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64221-86-9 (Parent), 64221-86-9 (anhydrous) | |
| Record name | Imipenem | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064221869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2023143 | |
| Record name | Imipenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Imipenem | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015536 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.76e-01 g/L | |
| Record name | Imipenem | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01598 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Imipenem | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015536 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Imipenem acts as an antimicrobial through the inhibition of cell wall synthesis of various gram-positive and gram-negative bacteria. This inhibition of cell wall synthesis in gram-negative bateria is attained by binding to penicillin-binding proteins (PBPs). In E. coli and selected strains of P. aeruginosa, imipenem has shown to have the highest affinity to PBP-2, PBP-1a, and PBP-1b. This inhibition of PBPs prevents the bacterial cell from adding to the peptidoglycan polymer which forms the bacterial cell wall eventually leading to cell death. | |
| Record name | Imipenem | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01598 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
64221-86-9, 74431-23-5 | |
| Record name | Imipenem | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64221-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imipenem | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064221869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imipenem | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01598 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | imipenem | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Imipenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imipenem | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMIPENEM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q20IM7HE75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Imipenem | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015536 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: How does Imipenem exert its antibacterial activity?
A1: this compound is a carbapenem antibiotic that acts as a mechanism-based inhibitor of bacterial transpeptidases, also known as penicillin-binding proteins (PBPs). [, , , ] These enzymes are essential for the final stages of peptidoglycan synthesis, a crucial component of the bacterial cell wall. [, , , ] By binding to and inhibiting PBPs, this compound disrupts cell wall synthesis, leading to bacterial cell death. [, , , ]
Q2: What are the primary mechanisms of resistance to this compound?
A2: Several mechanisms contribute to this compound resistance:
- Production of metallo-β-lactamases: These enzymes can hydrolyze this compound and other β-lactam antibiotics, rendering them ineffective. [, , , , ]
- Reduced permeability: Alterations in bacterial outer membrane proteins, such as porins, can decrease this compound penetration into the cell. [, , , , ]
- Efflux pumps: These pumps actively expel this compound from the bacterial cell, reducing its intracellular concentration. [, , ]
- Altered penicillin-binding proteins: Mutations in PBPs can reduce their affinity for this compound, making the antibiotic less effective. [, ]
Q3: Can this compound resistance develop during therapy?
A3: Yes, resistance to this compound can emerge during treatment, particularly in settings of prolonged or inappropriate use. [, , ] This resistance may arise from mutations in existing genes or acquisition of resistance genes via horizontal gene transfer. [, , ] One study reported the emergence of cross-resistance to this compound and other β-lactams in Pseudomonas aeruginosa during this compound therapy. []
Q4: Are there specific bacterial species with inherently higher resistance to this compound?
A4: Yes, some bacterial species exhibit naturally higher resistance to this compound. For example, Stenotrophomonas maltophilia is inherently resistant to this compound due to the presence of the L1 metallo-β-lactamase. []
Q5: Is there cross-resistance between this compound and other antibiotics?
A5: Yes, cross-resistance can occur, particularly with other carbapenems and β-lactam antibiotics. [, , ] The extent of cross-resistance depends on the specific resistance mechanism involved. For instance, metallo-β-lactamase production can confer resistance to multiple β-lactams, including this compound. [, , ]
Q6: How does the presence of metallo-β-lactamases affect this compound susceptibility?
A6: Metallo-β-lactamases, particularly those encoded by genes like blaIMP and blaVIM, are significant contributors to this compound resistance. [, , , ] These enzymes can hydrolyze this compound, rendering it ineffective against the bacteria. [, , , ] Studies have shown a high prevalence of metallo-β-lactamase genes, especially blaOXA-23, in this compound-resistant Acinetobacter baumannii isolates. [, , ]
Q7: How is this compound administered, and what factors influence its dosage?
A7: this compound is administered intravenously, often in combination with cilastatin, an inhibitor of renal dehydropeptidase I, to prevent its degradation. [, , ] Dosage adjustments are necessary for patients with renal impairment, and therapeutic drug monitoring may be warranted in critically ill patients. [, , ]
Q8: What is the impact of continuous venovenous hemofiltration (CVVH) on this compound pharmacokinetics?
A8: CVVH increases this compound clearance, requiring higher doses to achieve therapeutic concentrations. [] Additionally, cilastatin, often co-administered with this compound, undergoes significant accumulation in patients on CVVH, particularly those with liver dysfunction. []
Q9: Are there significant pharmacokinetic differences between this compound and Meropenem?
A9: Yes, while both are carbapenems, they exhibit different pharmacokinetic profiles. Meropenem generally has a longer half-life and greater stability to renal dehydropeptidase I than this compound. [] This difference translates into less frequent dosing and no need for co-administration with cilastatin for Meropenem.
Q10: What are the common clinical applications of this compound?
A10: this compound is often used to treat serious bacterial infections, especially those caused by multidrug-resistant Gram-negative bacteria. [, , , ] It has demonstrated efficacy in treating various infections, including:
- Lower respiratory tract infections [, ]
- Urinary tract infections []
- Intra-abdominal infections []
- Bacteremia [, ]
- Meningitis [, ]
- Endocarditis []
Q11: What are the limitations of this compound monotherapy in treating febrile neutropenia?
A11: While this compound demonstrates good activity against many Gram-negative bacteria, it has limited efficacy against Gram-positive organisms, especially methicillin-resistant staphylococci. [] Consequently, this compound monotherapy might be inadequate for febrile neutropenia, where both Gram-positive and Gram-negative pathogens are potential culprits.
Q12: Is combination therapy with this compound beneficial in certain clinical scenarios?
A12: Yes, combining this compound with other antibiotics can be advantageous in specific situations:
- Enterococcal endocarditis: Studies suggest that this compound alone might not be sufficient for treating enterococcal endocarditis, and combination with gentamicin is necessary for improved efficacy. []
- Methicillin-resistant staphylococci: While this compound exhibits poor activity against methicillin-resistant staphylococci, synergistic effects have been observed when combined with fosfomycin. []
Q13: How does the efficacy of this compound compare to other antibiotic regimens?
A13: Comparative studies have shown varying results depending on the infection type and the compared antibiotic regimen:
- Febrile neutropenia: this compound monotherapy showed comparable efficacy to combination therapy with ceftazidime and amikacin. []
- Acinetobacter bacteremia: Cefoperazone/sulbactam demonstrated similar efficacy to this compound/cilastatin. []
- Lower respiratory tract infections: this compound demonstrated high clinical efficacy in treating lower respiratory tract infections in neurosurgical patients after tracheotomy, with a high sensitivity rate against the predominant Gram-negative bacilli. []
Q14: What are the potential advantages of using this compound/relebactam compared to this compound alone?
A14: Relebactam is a β-lactamase inhibitor that protects this compound from degradation by certain β-lactamases. [, ] Combining this compound with relebactam enhances its activity against this compound-resistant bacteria, particularly those producing serine carbapenemases like KPC and GES. []
Q15: What analytical techniques are commonly used to quantify this compound?
A15: High-performance liquid chromatography (HPLC) is widely used for this compound quantification in various matrices, including plasma and hemofiltrate. [, ] Mass spectrometry coupled with HPLC (LC-MS/MS) offers higher sensitivity and selectivity for this compound analysis. []
Q16: What are the implications of this compound use on the gut microbiota?
A16: this compound administration significantly impacts the composition of the gut microbiota, leading to a marked decrease in both aerobic and anaerobic bacteria, including Bacteroides spp. [] This alteration in the gut flora can potentially increase the risk of Clostridioides difficile infection. []
Q17: Are there any emerging alternatives to this compound for treating multidrug-resistant infections?
A17: Yes, researchers are actively exploring alternative antibiotics and treatment strategies to combat multidrug-resistant infections, including:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


